molecular formula C5H10 B094610 trans-2-Pentene CAS No. 109-68-2

trans-2-Pentene

Cat. No. B094610
Key on ui cas rn: 109-68-2
M. Wt: 70.13 g/mol
InChI Key: QMMOXUPEWRXHJS-UHFFFAOYSA-N
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Patent
US07199106B2

Procedure details

To a stirred solution of 7a (9.47 g, 29.7 mmol, 1 equiv) in anhydrous THF at −78° C. under N2 was added a 1 M solution of LiHMDS in THF (33 mmol, 33 mL, 1.1 equiv) followed by cis-1-bromo-2-pentene (4.21 mL, 35.6 mmol, 1.2 equiv), afforded a mixture of diastereomers of the lactam 7b (R9′=2-pentene) (43.2%) after silica gel purification. The lactam 7b (3.96 g, 10.22 mmol) was reduced to the pyrrolidine 7c (R9′=2-pentene) by the two-step sequence involving superhydride® reduction of the lactam to the hemiaminal, at −78° C. in anhydrous THF, and the subsequent reduction of the hemiaminal with Et3SiH/BF3OEt2 in anhydrous DCM at −78° C., affording 7c (R9′=2-pentene) (71%) after silica gel purification. The pyrrolidine 7c (2.71 g, 7.26 mmol) and 10% palladium on carbon (560 mg) in anhydrous methanol (30 mL) was subjected to Parr hydrogenolysis at 50 psi for 5 h. The reaction mixture was filtered through a celite pad and washed several times with methanol. The combined washings and filtrate were evaporated to dryness, affording, without further purification, a colorless oil 7d (R9=pentyl) (1.68 g, 80%); TLC: Rf=0.3 [Solvent system: DCM:hexanes:MeOH (6:5:1)]. MS (ESNEG): 284.5 [M−H]−.
[Compound]
Name
lactam
Quantity
3.96 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
[Compound]
Name
lactam
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
[Compound]
Name
hemiaminal
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Seven
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Seven
[Compound]
Name
7a
Quantity
9.47 g
Type
reactant
Reaction Step Eight
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eight
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eight
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Eight
Name
Quantity
33 mL
Type
solvent
Reaction Step Eight
Quantity
4.21 mL
Type
reactant
Reaction Step Nine
[Compound]
Name
lactam
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Ten
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Ten

Identifiers

REACTION_CXSMILES
[Li+].C[Si]([N-][Si:7]([CH3:10])(C)C)(C)C.Br[CH2:12]/[CH:13]=[CH:14]\[CH2:15][CH3:16].CC=C[CH2:20][CH3:21].[NH:22]1[CH2:26][CH2:25][CH2:24][CH2:23]1.[Li+].[B-](CC)(CC)CC>C1COCC1.C(Cl)Cl>[SiH:7]([CH2:15][CH3:16])([CH2:20][CH3:21])[CH2:10][CH3:23].[NH:22]1[CH2:26][CH2:25][CH2:24][CH2:23]1.[CH3:12][CH:13]=[CH:14][CH2:15][CH3:16] |f:0.1,5.6,^1:27|

Inputs

Step One
Name
lactam
Quantity
3.96 g
Type
reactant
Smiles
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N1CCCC1
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC=CCC
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Li+].[B-](CC)(CC)CC
Step Five
Name
lactam
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Six
Name
hemiaminal
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Seven
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1CCOC1
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(Cl)Cl
Step Eight
Name
7a
Quantity
9.47 g
Type
reactant
Smiles
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Li+].C[Si](C)(C)[N-][Si](C)(C)C
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1CCOC1
Name
Quantity
33 mL
Type
solvent
Smiles
C1CCOC1
Step Nine
Name
Quantity
4.21 mL
Type
reactant
Smiles
BrC\C=C/CC
Step Ten
Name
lactam
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC=CCC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
afforded
CUSTOM
Type
CUSTOM
Details
after silica gel purification

Outcomes

Product
Name
Type
product
Smiles
Name
Type
product
Smiles
[SiH](CC)(CC)CC
Name
Type
product
Smiles
N1CCCC1
Name
Type
product
Smiles
CC=CCC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US07199106B2

Procedure details

To a stirred solution of 7a (9.47 g, 29.7 mmol, 1 equiv) in anhydrous THF at −78° C. under N2 was added a 1 M solution of LiHMDS in THF (33 mmol, 33 mL, 1.1 equiv) followed by cis-1-bromo-2-pentene (4.21 mL, 35.6 mmol, 1.2 equiv), afforded a mixture of diastereomers of the lactam 7b (R9′=2-pentene) (43.2%) after silica gel purification. The lactam 7b (3.96 g, 10.22 mmol) was reduced to the pyrrolidine 7c (R9′=2-pentene) by the two-step sequence involving superhydride® reduction of the lactam to the hemiaminal, at −78° C. in anhydrous THF, and the subsequent reduction of the hemiaminal with Et3SiH/BF3OEt2 in anhydrous DCM at −78° C., affording 7c (R9′=2-pentene) (71%) after silica gel purification. The pyrrolidine 7c (2.71 g, 7.26 mmol) and 10% palladium on carbon (560 mg) in anhydrous methanol (30 mL) was subjected to Parr hydrogenolysis at 50 psi for 5 h. The reaction mixture was filtered through a celite pad and washed several times with methanol. The combined washings and filtrate were evaporated to dryness, affording, without further purification, a colorless oil 7d (R9=pentyl) (1.68 g, 80%); TLC: Rf=0.3 [Solvent system: DCM:hexanes:MeOH (6:5:1)]. MS (ESNEG): 284.5 [M−H]−.
[Compound]
Name
lactam
Quantity
3.96 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
[Compound]
Name
lactam
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
[Compound]
Name
hemiaminal
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Seven
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Seven
[Compound]
Name
7a
Quantity
9.47 g
Type
reactant
Reaction Step Eight
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eight
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eight
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Eight
Name
Quantity
33 mL
Type
solvent
Reaction Step Eight
Quantity
4.21 mL
Type
reactant
Reaction Step Nine
[Compound]
Name
lactam
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Ten
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Ten

Identifiers

REACTION_CXSMILES
[Li+].C[Si]([N-][Si:7]([CH3:10])(C)C)(C)C.Br[CH2:12]/[CH:13]=[CH:14]\[CH2:15][CH3:16].CC=C[CH2:20][CH3:21].[NH:22]1[CH2:26][CH2:25][CH2:24][CH2:23]1.[Li+].[B-](CC)(CC)CC>C1COCC1.C(Cl)Cl>[SiH:7]([CH2:15][CH3:16])([CH2:20][CH3:21])[CH2:10][CH3:23].[NH:22]1[CH2:26][CH2:25][CH2:24][CH2:23]1.[CH3:12][CH:13]=[CH:14][CH2:15][CH3:16] |f:0.1,5.6,^1:27|

Inputs

Step One
Name
lactam
Quantity
3.96 g
Type
reactant
Smiles
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N1CCCC1
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC=CCC
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Li+].[B-](CC)(CC)CC
Step Five
Name
lactam
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Six
Name
hemiaminal
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Seven
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1CCOC1
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(Cl)Cl
Step Eight
Name
7a
Quantity
9.47 g
Type
reactant
Smiles
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Li+].C[Si](C)(C)[N-][Si](C)(C)C
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1CCOC1
Name
Quantity
33 mL
Type
solvent
Smiles
C1CCOC1
Step Nine
Name
Quantity
4.21 mL
Type
reactant
Smiles
BrC\C=C/CC
Step Ten
Name
lactam
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC=CCC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
afforded
CUSTOM
Type
CUSTOM
Details
after silica gel purification

Outcomes

Product
Name
Type
product
Smiles
Name
Type
product
Smiles
[SiH](CC)(CC)CC
Name
Type
product
Smiles
N1CCCC1
Name
Type
product
Smiles
CC=CCC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US07199106B2

Procedure details

To a stirred solution of 7a (9.47 g, 29.7 mmol, 1 equiv) in anhydrous THF at −78° C. under N2 was added a 1 M solution of LiHMDS in THF (33 mmol, 33 mL, 1.1 equiv) followed by cis-1-bromo-2-pentene (4.21 mL, 35.6 mmol, 1.2 equiv), afforded a mixture of diastereomers of the lactam 7b (R9′=2-pentene) (43.2%) after silica gel purification. The lactam 7b (3.96 g, 10.22 mmol) was reduced to the pyrrolidine 7c (R9′=2-pentene) by the two-step sequence involving superhydride® reduction of the lactam to the hemiaminal, at −78° C. in anhydrous THF, and the subsequent reduction of the hemiaminal with Et3SiH/BF3OEt2 in anhydrous DCM at −78° C., affording 7c (R9′=2-pentene) (71%) after silica gel purification. The pyrrolidine 7c (2.71 g, 7.26 mmol) and 10% palladium on carbon (560 mg) in anhydrous methanol (30 mL) was subjected to Parr hydrogenolysis at 50 psi for 5 h. The reaction mixture was filtered through a celite pad and washed several times with methanol. The combined washings and filtrate were evaporated to dryness, affording, without further purification, a colorless oil 7d (R9=pentyl) (1.68 g, 80%); TLC: Rf=0.3 [Solvent system: DCM:hexanes:MeOH (6:5:1)]. MS (ESNEG): 284.5 [M−H]−.
[Compound]
Name
lactam
Quantity
3.96 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
[Compound]
Name
lactam
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
[Compound]
Name
hemiaminal
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Seven
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Seven
[Compound]
Name
7a
Quantity
9.47 g
Type
reactant
Reaction Step Eight
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eight
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eight
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Eight
Name
Quantity
33 mL
Type
solvent
Reaction Step Eight
Quantity
4.21 mL
Type
reactant
Reaction Step Nine
[Compound]
Name
lactam
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Ten
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Ten

Identifiers

REACTION_CXSMILES
[Li+].C[Si]([N-][Si:7]([CH3:10])(C)C)(C)C.Br[CH2:12]/[CH:13]=[CH:14]\[CH2:15][CH3:16].CC=C[CH2:20][CH3:21].[NH:22]1[CH2:26][CH2:25][CH2:24][CH2:23]1.[Li+].[B-](CC)(CC)CC>C1COCC1.C(Cl)Cl>[SiH:7]([CH2:15][CH3:16])([CH2:20][CH3:21])[CH2:10][CH3:23].[NH:22]1[CH2:26][CH2:25][CH2:24][CH2:23]1.[CH3:12][CH:13]=[CH:14][CH2:15][CH3:16] |f:0.1,5.6,^1:27|

Inputs

Step One
Name
lactam
Quantity
3.96 g
Type
reactant
Smiles
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N1CCCC1
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC=CCC
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Li+].[B-](CC)(CC)CC
Step Five
Name
lactam
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Six
Name
hemiaminal
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Seven
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1CCOC1
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(Cl)Cl
Step Eight
Name
7a
Quantity
9.47 g
Type
reactant
Smiles
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Li+].C[Si](C)(C)[N-][Si](C)(C)C
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1CCOC1
Name
Quantity
33 mL
Type
solvent
Smiles
C1CCOC1
Step Nine
Name
Quantity
4.21 mL
Type
reactant
Smiles
BrC\C=C/CC
Step Ten
Name
lactam
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC=CCC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
afforded
CUSTOM
Type
CUSTOM
Details
after silica gel purification

Outcomes

Product
Name
Type
product
Smiles
Name
Type
product
Smiles
[SiH](CC)(CC)CC
Name
Type
product
Smiles
N1CCCC1
Name
Type
product
Smiles
CC=CCC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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